molecular formula C4H14NO3PS B143393 O,O-Diethyl CAS No. 5871-16-9

O,O-Diethyl

Cat. No.: B143393
CAS No.: 5871-16-9
M. Wt: 187.2 g/mol
InChI Key: IBGKZCJDWXXWNU-UHFFFAOYSA-N
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Description

O,O-Diethyl is a chemical compound that belongs to the class of organophosphorus compounds. It is commonly used as a pesticide and insecticide due to its effectiveness in controlling a wide range of pests. The compound is known for its ability to inhibit acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects.

Preparation Methods

Synthetic Routes and Reaction Conditions

O,O-Diethyl can be synthesized through various methods. One common method involves the reaction of diethyl phosphite with sulfur and triethylamine under solvent-free conditions using microwave irradiation . Another method involves the reaction of this compound phosphorochloridothioate with 2-chloroquinolin-3-ylmethanol derivatives in the presence of sodium hydroxide .

Industrial Production Methods

In industrial settings, this compound is produced through the reaction of diethyl phosphite with sulfur and triethylamine under controlled conditions. This method is preferred due to its efficiency and high yield. The reaction is typically carried out in a solvent-free environment to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

O,O-Diethyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroperoxides, phosphorothioates, and other organophosphorus derivatives.

Scientific Research Applications

O,O-Diethyl has a wide range of applications in scientific research:

Comparison with Similar Compounds

O,O-Diethyl is similar to other organophosphorus compounds such as diazinon and malathion. it is unique in its specific mode of action and its effectiveness in controlling a broad spectrum of pests. Similar compounds include:

Properties

IUPAC Name

azane;diethoxy-hydroxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O3PS.H3N/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGKZCJDWXXWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(O)OCC.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14NO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560421
Record name O,O-Diethyl hydrogen phosphorothioate--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5871-16-9
Record name O,O-Diethyl hydrogen phosphorothioate--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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